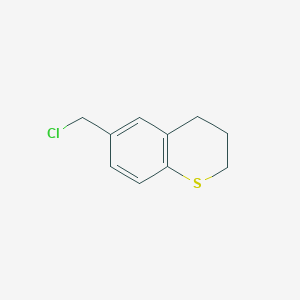
6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran is an organic compound belonging to the class of benzothiopyrans This compound is characterized by the presence of a chloromethyl group attached to the 6th position of the benzothiopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran typically involves the chloromethylation of 3,4-dihydro-2H-1-benzothiopyran. One common method includes the use of chloromethyl methyl ether and a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2). The reaction is carried out at low temperatures (5-10°C) to ensure high yields and minimize side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, alternative catalysts and greener solvents may be employed to reduce environmental impact and improve sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiopyran ring to more saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
Nucleophilic Substitution: Substituted benzothiopyrans with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated benzothiopyran derivatives.
Wissenschaftliche Forschungsanwendungen
6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group serves as a reactive site for nucleophilic substitution, allowing the compound to form various derivatives. Additionally, the benzothiopyran ring can participate in redox reactions, contributing to its diverse chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloromethyl-3-hydroxy-2-substituted 4H-pyran-4-one: Known for its antimicrobial and antiviral properties.
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Exhibits biological activities such as anti-inflammatory and anticancer effects.
Uniqueness
6-(chloromethyl)-3,4-dihydro-2H-1-benzothiopyran is unique due to its benzothiopyran core, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C10H11ClS |
|---|---|
Molekulargewicht |
198.71 g/mol |
IUPAC-Name |
6-(chloromethyl)-3,4-dihydro-2H-thiochromene |
InChI |
InChI=1S/C10H11ClS/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6H,1-2,5,7H2 |
InChI-Schlüssel |
IAFNLQZLGKMQFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)CCl)SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-Oxa-2,9-diazaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B13490546.png)
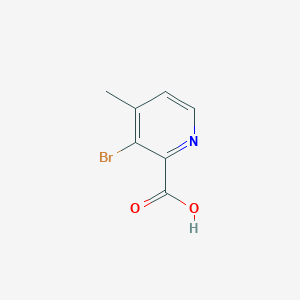
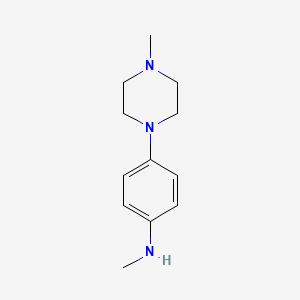

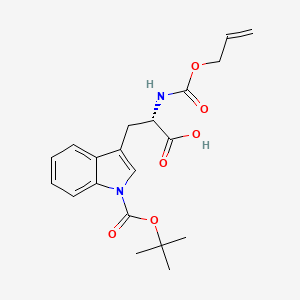
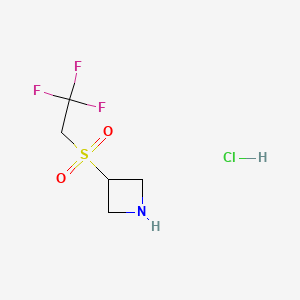
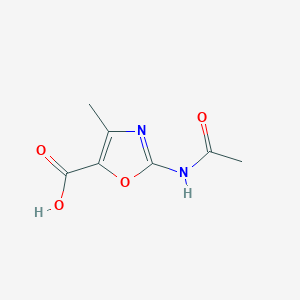
![1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13490603.png)
![Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490613.png)
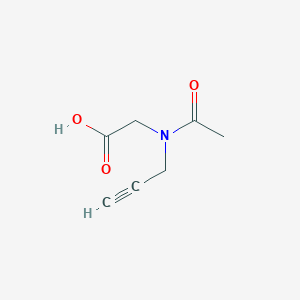
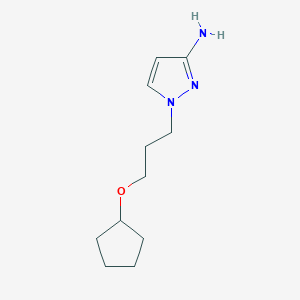
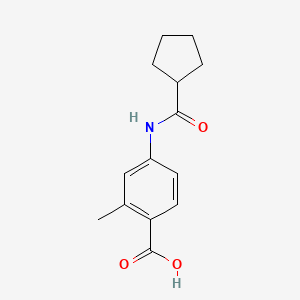
![Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13490643.png)
![2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B13490655.png)
